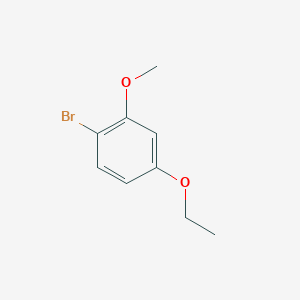
(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine
Overview
Description
(3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine is an organic compound characterized by the presence of both an amino group and a trifluoromethyl group attached to a central carbon atom
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine are currently unknown
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other molecules can significantly impact a compound’s activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the amino group, facilitating nucleophilic substitution.
Reaction Steps: The benzylamine is reacted with 3-amino-1,1,1-trifluoro-2-methylpropan-2-ol in the presence of a suitable solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures to promote the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.
Optimization of Reaction Conditions: Fine-tuning reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: (3-Amino-1,1,1-trifluoro-2-methylpropan-2-yl)(benzyl)amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of azido or thiol-substituted products.
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Fluorinated Compounds:
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the development of new drugs, particularly those targeting the central nervous system.
Biochemical Probes: Used in the design of biochemical probes for studying enzyme activity and protein interactions.
Industry:
Materials Science: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to chemical degradation.
Comparison with Similar Compounds
**Similar Comp
Properties
IUPAC Name |
2-N-benzyl-3,3,3-trifluoro-2-methylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2/c1-10(8-15,11(12,13)14)16-7-9-5-3-2-4-6-9/h2-6,16H,7-8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHVIDBNXSETQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C(F)(F)F)NCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



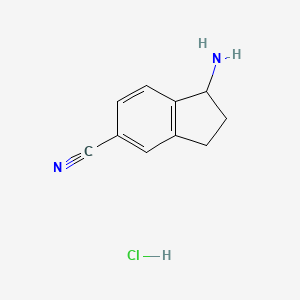
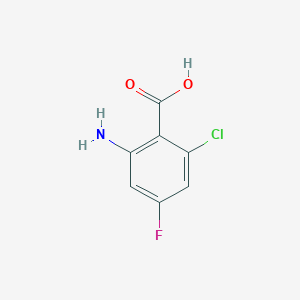

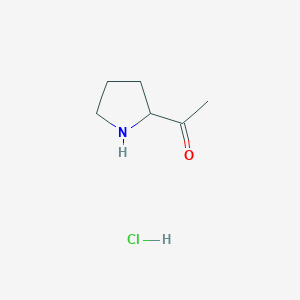
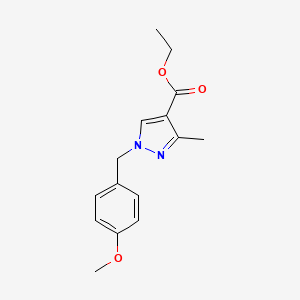
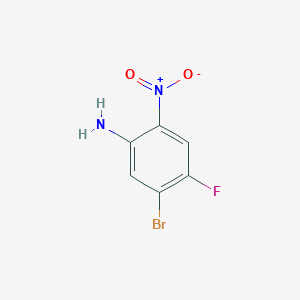
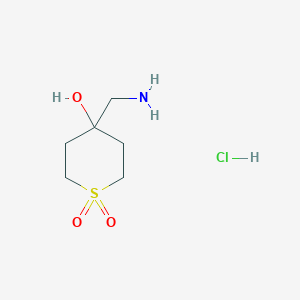
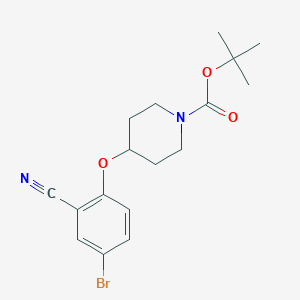
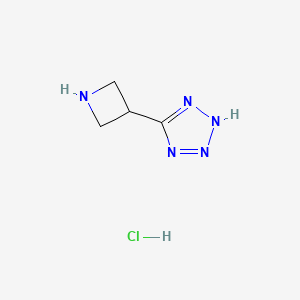
![2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B1375423.png)
![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)
